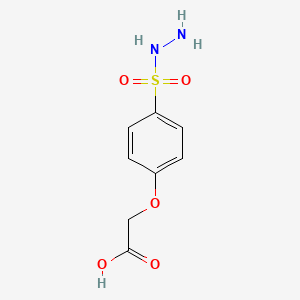
2-(2-Methylpropanoyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropanoyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is part of a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Isoindoline-1,3-dione derivatives are known for their applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies. For example, a solventless synthesis method involves heating the reactants to achieve the desired product with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropanoyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxoisoindoline derivatives.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropanoyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions. The compound binds to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound of isoindoline-1,3-dione derivatives, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindoline-1,3-dione: These derivatives exhibit similar biological activities and are used in medicinal chemistry.
Dioxoisoindoline Derivatives: These compounds are formed through oxidation reactions and have applications in drug development.
Uniqueness
2-(2-Methylpropanoyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6623-99-0 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(2-methylpropanoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7(2)10(14)13-11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
Clave InChI |
IVIHOQMJEBQALJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)









![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)
